Crystalline Ceftazidime Pentahydrate vs. Amorphous Form: Stability and Polymer Formation
The crystalline pentahydrate form is explicitly preferred for pharmaceutical use due to its enhanced stability relative to the amorphous or impure forms [1]. The key differentiation lies in the resistance to polymer formation under thermal stress. When impure or amorphous ceftazidime pentahydrate is subjected to elevated temperatures (60°C for three days), it decomposes with the formation of high molecular weight (>10,000) polymeric substances [1]. These polymers degrade pharmaceutical elegance and represent a purity risk. The patented crystallization process is designed to produce a high-purity, high-density crystalline pentahydrate that specifically exhibits enhanced stability toward this polymer formation [2].
| Evidence Dimension | Stability Under Thermal Stress (60°C for 3 days) |
|---|---|
| Target Compound Data | Enhanced stability; resists polymer formation |
| Comparator Or Baseline | Impure or Amorphous Ceftazidime Pentahydrate |
| Quantified Difference | Forms high molecular weight (>10,000) polymeric substances |
| Conditions | Accelerated stability testing at 60°C for three days. |
Why This Matters
This directly impacts the quality and shelf-life of the final pharmaceutical product; sourcing high-purity crystalline pentahydrate minimizes the risk of polymer-related degradation, ensuring batch-to-batch consistency and compliance with regulatory standards.
- [1] Browning, R. C. (1987). *Crystallization process for ceftazidime derivative*. (U.S. Patent No. 4,659,813). U.S. Patent and Trademark Office. View Source
- [2] Browning, R. C., & Pleiss, M. G. (1991). *Process for the preparation of crystalline ceftazidime pentahydrate*. (European Patent No. EP0187450A2). European Patent Office. View Source
